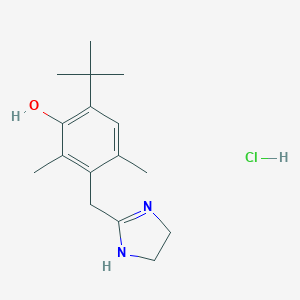

Oxymetazoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEDODBODQVSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177729 | |

| Record name | Oxymetazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-02-8 | |

| Record name | Oxymetazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxymetazoline Hydrochloride: A Technical Guide to its Mechanism of Action in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxymetazoline (B75379) hydrochloride is a potent sympathomimetic agent widely utilized for its vasoconstrictive properties, most notably as a topical nasal decongestant. Its therapeutic effect stems from a direct interaction with adrenergic receptors on vascular smooth muscle cells (VSMCs), leading to a reduction in blood vessel diameter and decreased blood flow. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning oxymetazoline-induced vasoconstriction. It details the primary and secondary signaling cascades, presents quantitative pharmacological data, outlines key experimental protocols for studying its effects, and provides visual diagrams of the core pathways.

Core Mechanism of Action: Adrenergic Receptor Agonism

Oxymetazoline functions primarily as a selective α1-adrenergic receptor (α1-AR) agonist and a partial α2-adrenergic receptor (α2-AR) agonist.[1][2][3] The contractile response in vascular smooth muscle is predominantly mediated by its action on the α1A-adrenoceptor subtype.[4][5] Upon binding, oxymetazoline stabilizes the receptor in an active conformation, initiating a cascade of intracellular events that culminate in smooth muscle contraction.

The Primary Signaling Pathway: Gq/11 Protein-Mediated Calcium Mobilization

The canonical pathway for oxymetazoline-induced vasoconstriction is initiated by the activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of heterotrimeric G-proteins.[6][7]

The sequence of events is as follows:

-

G-Protein Activation: Agonist binding to the α1-AR induces a conformational change, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq/11 protein.[8]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C-beta (PLCβ).[9]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR). This binding opens calcium channels, leading to a rapid and significant release of stored Ca2+ into the cytosol.[10]

-

Calmodulin Activation and MLCK: The increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK).

-

Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory myosin light chain (MLC20). This phosphorylation is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and, consequently, smooth muscle contraction.[11]

Secondary Signaling Pathway: RhoA/Rho-Kinase-Mediated Calcium Sensitization

In addition to increasing intracellular Ca2+, α1-AR activation by agonists like oxymetazoline also engages the RhoA/Rho-kinase (ROCK) pathway. This pathway does not typically initiate contraction but plays a crucial role in enhancing and sustaining the contractile response by increasing the sensitivity of the contractile apparatus to Ca2+.[11][12]

The key steps are:

-

RhoA Activation: The activated α1-AR, through a RhoGEF (Guanine Nucleotide Exchange Factor), promotes the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active state.

-

Rho-Kinase (ROCK) Activation: GTP-bound RhoA activates its downstream effector, Rho-kinase (ROCK).[13]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits the phosphatase's activity.[11]

-

Sustained Contraction: MLCP is the enzyme responsible for dephosphorylating MLC20, leading to relaxation. By inhibiting MLCP, the RhoA/ROCK pathway ensures that MLC20 remains in a phosphorylated state for longer, thus promoting a sustained and more forceful contraction at any given Ca2+ concentration.[11][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 4. ionoptix.com [ionoptix.com]

- 5. researchgate.net [researchgate.net]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. RhoA activation by hypoxia in pulmonary arterial smooth muscle cells is age and site specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of oxymetazoline nose drops on vascular permeability of the nasal mucosa in the rabbit after provocation with leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of RhoA and Rho-associated kinase in phenotypic switching of vascular smooth muscle cells: Implications for vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Noradrenaline, oxymetazoline and phorbol myristate acetate induce distinct functional actions and phosphorylation patterns of α1A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alpha-Adrenergic Receptor Subtype Selectivity of Oxymetazoline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline (B75379) hydrochloride is a synthetic sympathomimetic amine, widely utilized as a topical decongestant for the relief of nasal congestion and as an ophthalmic agent to reduce eye redness.[1][2][3][4][5] Its therapeutic effects are mediated through its interaction with adrenergic receptors, specifically the alpha (α) subtypes.[1][6][7] A comprehensive understanding of its binding affinity and functional potency at the various α-adrenergic receptor subtypes is crucial for elucidating its mechanism of action, predicting its therapeutic and off-target effects, and guiding the development of more selective and efficacious therapeutic agents. This technical guide provides a detailed overview of the α-adrenergic receptor subtype selectivity of oxymetazoline, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Alpha-Adrenergic Receptors: An Overview

Alpha-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[8] They are integral to the regulation of numerous physiological processes, including smooth muscle contraction, neurotransmitter release, and glandular secretion. There are two main classes of α-adrenoceptors, α1 and α2, which are further subdivided into three subtypes each: α1A, α1B, α1D, and α2A, α2B, α2C.[8][9]

-

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq/11 proteins.[10] Upon agonist binding, they activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction.[10]

-

α2-Adrenergic Receptors: These receptors are typically coupled to Gi/o proteins.[10] Agonist activation of α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects, such as the inhibition of neurotransmitter release.[10]

Oxymetazoline Hydrochloride: Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Radioligand competition studies have been instrumental in determining the affinity of oxymetazoline for the different α-adrenoceptor subtypes.

| Receptor Subtype | Oxymetazoline Ki (nM) | Reference Radioligand | Cell Line | Reference |

| α1A | Higher Affinity (than xylometazoline) | [125I]-HEAT | CHO | [11] |

| α1B | Lower Affinity (than α1A) | [125I]-HEAT | CHO | [11] |

| α1D | Lower Affinity (than α1A) | [125I]-HEAT | CHO | [11] |

| α2A | High Affinity | ³H-rauwolscine | CHO | [12] |

| α2B | Lower Affinity (than α1A) | Not Specified | HEK293 | [13] |

| α2C | Not Specified | ³H-rauwolscine | CHO | [12] |

Note: Specific Ki values can vary between studies due to different experimental conditions. The table reflects the general trend observed in the literature.

One study classified the binding affinity of oxymetazoline in the following order: α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).[6] Another study reported selectivity ratios for α2 adrenergic receptors of 200 for α2A vs α2B, 7.1 for α2A vs α2C, and 28.2 for α2B vs α2C.[6]

This compound: Functional Potency

Functional assays measure the ability of a ligand to elicit a cellular response upon binding to its receptor. For agonists, this is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). A lower EC50 or IC50 value indicates greater potency.

| Receptor Subtype | Oxymetazoline Functional Activity | Potency | Reference |

| α1A | Weak Partial Agonist | Low Potency | [11][13][14] |

| α1B | No Intrinsic Activity | - | [11] |

| α1D | No Intrinsic Activity | - | [11] |

| α2B | Full Agonist | More potent than xylometazoline (B1196259) | [13][14] |

Signaling Pathways

The differential activation of α-adrenoceptor subtypes by oxymetazoline triggers distinct intracellular signaling cascades.

Caption: α1-Adrenergic Receptor Signaling Pathway.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of a test compound (oxymetazoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[15][16]

1. Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human α-adrenoceptor subtype of interest.[10][14]

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15] Determine the protein concentration of the membrane preparation.

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 or [³H]-rauwolscine for α2), and varying concentrations of unlabeled oxymetazoline.[12][15]

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist).

-

Incubate the plate to allow the binding to reach equilibrium.[15]

3. Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[15]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

4. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the oxymetazoline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of oxymetazoline that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assay for α1-Adrenoceptors (Calcium Mobilization)

This assay measures the ability of oxymetazoline to stimulate an increase in intracellular calcium via α1-adrenoceptor activation.

1. Cell Preparation:

-

Plate cells expressing the α1-adrenoceptor subtype of interest in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Agonist Stimulation:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add varying concentrations of oxymetazoline to the wells.

-

Continuously monitor the change in fluorescence intensity over time.

3. Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the oxymetazoline concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Functional Assay for α2-Adrenoceptors (cAMP Accumulation)

This assay measures the ability of oxymetazoline to inhibit adenylyl cyclase and decrease intracellular cAMP levels via α2-adrenoceptor activation.

1. Cell Preparation:

-

Culture cells expressing the α2-adrenoceptor subtype.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Agonist Stimulation and cAMP Measurement:

-

Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.

-

Add varying concentrations of oxymetazoline.

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA).

3. Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the oxymetazoline concentration.

-

Determine the IC50 value (the concentration of agonist that causes 50% inhibition of cAMP production).

Summary of Selectivity Profile and Implications

This compound is a potent α-adrenergic receptor agonist with a distinct selectivity profile. It exhibits high affinity for the α2A and α1A-adrenoceptor subtypes.[6][12] Functionally, it acts as a full agonist at α2B-adrenoceptors and a weak partial agonist at α1A-adrenoceptors, with little to no activity at other α1 subtypes.[11][13][14] This mixed α1/α2 agonist activity underlies its clinical efficacy as a vasoconstrictor. The vasoconstriction leading to nasal decongestion is primarily mediated by the activation of α1-adrenoceptors on the smooth muscle cells of blood vessels in the nasal mucosa.[1] Its action on α2-adrenoceptors may also contribute to this effect.[1] The nuanced selectivity profile of oxymetazoline, particularly its higher potency at certain subtypes, may explain its clinical characteristics and provides a basis for the development of future therapeutic agents with improved selectivity and reduced side-effect profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Articles [globalrx.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. droracle.ai [droracle.ai]

- 6. Oxymetazoline - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. Adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling of Oxymetazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline (B75379) hydrochloride is a potent and direct-acting α-adrenergic receptor agonist widely utilized for its vasoconstrictive properties, most notably as a topical nasal decongestant.[1][2][3] Its therapeutic effects are mediated through complex downstream signaling cascades initiated by its interaction with specific α-adrenergic receptor subtypes. This technical guide provides an in-depth exploration of these pathways, focusing on the canonical Gq and Gi-protein coupled signaling activated by α1A- and α2-adrenergic receptors, respectively, as well as the convergent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This document summarizes key quantitative pharmacological data, details the experimental protocols used to elucidate these pathways, and provides visual diagrams to facilitate a comprehensive understanding of oxymetazoline's mechanism of action at the molecular level.

Primary Receptor Targets and Binding Profile

Oxymetazoline is an imidazoline (B1206853) derivative that functions as a selective agonist at α1-adrenergic receptors and, to a lesser extent, α2-adrenergic receptors.[1] It displays a nuanced affinity and functional profile across the various adrenoceptor subtypes. Radioligand competition studies have shown that oxymetazoline possesses a higher affinity for most α-adrenoceptor subtypes compared to endogenous catecholamines like adrenaline and noradrenaline.[4][5] Notably, it exhibits a significantly higher affinity for the α1A-adrenoceptor subtype compared to other imidazolines like xylometazoline (B1196259).[4][5] Conversely, its affinity is lower at the α2B-adrenoceptor.[4][5]

Functionally, oxymetazoline behaves as a partial agonist at α1A-adrenoceptors and a full agonist at α2B-adrenoceptors, where it is significantly more potent.[4][6] This differential activity at various receptor subtypes is critical to its overall pharmacological effect.

Table 1: Summary of Oxymetazoline Quantitative Data

| Adrenoceptor Subtype | Binding Affinity (Ki) | Agonist Activity | Reference |

| α1A | Higher Affinity (vs. Xylometazoline) | Partial Agonist (Low Potency) | [4][6][7] |

| α1B | 0.56 µM | No Intrinsic Activity | [6][7] |

| α1D | 0.45 µM | No Intrinsic Activity | [6][7] |

| α2A | High Affinity (0.98 µM reported in one study) | Full Agonist | [5][6] |

| α2B | Lower Affinity (vs. Xylometazoline) | Full Agonist (Higher Potency) | [4][5][6] |

| α2C | 0.22 µM | N/A | [6] |

Note: Specific Ki values can vary between studies due to different experimental conditions. The table reflects the general trends observed in the literature.

Core Signaling Pathways

α1A-Adrenoceptor: The Gq/11 Pathway

The α1A-adrenergic receptor, a primary target for oxymetazoline, is a canonical Gq-protein coupled receptor (GPCR).[6] Agonist binding by oxymetazoline initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates and stimulates the effector enzyme Phospholipase C (PLC).[6]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[6]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

The subsequent elevation of intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream events, most notably the contraction of vascular smooth muscle, which is the primary mechanism behind oxymetazoline's decongestant effect.[1]

α2-Adrenoceptor: The Gi/o Pathway

Oxymetazoline also activates α2-adrenergic receptors, which are coupled to the inhibitory G-protein, Gi.[6] Upon agonist binding, the activated Gαi subunit dissociates and directly inhibits the enzyme Adenylyl Cyclase (AC) .[6]

This inhibition of AC prevents the conversion of ATP into the second messenger cyclic AMP (cAMP) . The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA).[6] In the context of the central nervous system, this pathway can inhibit neurotransmitter release. In peripheral tissues, it contributes to vasoconstriction by modulating smooth muscle tone.

MAPK/ERK Pathway Activation

Emerging evidence demonstrates that GPCRs, including α-adrenoceptors, can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway regulating gene expression, cell proliferation, and differentiation.[8][9][10] Oxymetazoline has been shown to be a potent and effective inducer of ERK 1/2 phosphorylation through the α1A-receptor.[11][12]

Activation of the MAPK/ERK pathway by GPCRs is complex and can occur through several mechanisms:

-

Gq-dependent: PKC, activated by the Gq pathway, can phosphorylate and activate the Raf-MEK-ERK kinase cascade.[13]

-

Gi-dependent: Gβγ subunits, released from activated Gi proteins, can recruit Src family kinases and lead to the transactivation of receptor tyrosine kinases (e.g., EGFR), which in turn activates the Ras-Raf-MEK-ERK pathway.[14][15]

-

β-Arrestin-dependent: Following initial G-protein signaling, β-arrestin can bind to the receptor and act as a scaffold protein, assembling components of the MAPK cascade and leading to a distinct, often cytoplasmic, pool of activated ERK.[9]

This pathway highlights a mechanism by which oxymetazoline can influence cellular processes beyond acute vasoconstriction, potentially impacting gene transcription and long-term cellular responses.

Detailed Experimental Protocols

The characterization of oxymetazoline's signaling pathways relies on a suite of established in vitro assays.

Inositol Phosphate (IP) Accumulation Assay (for Gq activity)

This assay quantifies the production of IP3 (or its more stable metabolite, IP1) following α1A-receptor activation. The IP-One HTRF® assay is a common method.[15][16]

-

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular IP1 competes with an IP1-d2 analog for binding to an anti-IP1 cryptate antibody. The HTRF signal is inversely proportional to the concentration of IP1 in the sample.[16]

-

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the human α1A-adrenoceptor are cultured to 70-80% confluency in 96- or 384-well plates.

-

Stimulation: The culture medium is replaced with a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits IP1 degradation, allowing it to accumulate.[15]

-

Cells are then treated with varying concentrations of oxymetazoline or a reference agonist and incubated for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis & Detection: Cells are lysed, and the lysates are transferred to an assay plate. The IP1-d2 acceptor and anti-IP1 cryptate donor HTRF reagents are added.

-

Data Acquisition: After incubation, the fluorescence is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm). The ratio of the signals is calculated and used to determine the IP1 concentration from a standard curve.

-

Analysis: Data are plotted as IP1 concentration versus the logarithm of oxymetazoline concentration to determine the EC50 value.

-

cAMP Inhibition Assay (for Gi activity)

This assay measures the decrease in intracellular cAMP levels following α2-receptor activation.

-

Principle: These are typically competitive immunoassays. A common approach is the cAMP-Glo™ Assay, which uses a bioluminescent readout. Intracellular cAMP stimulates Protein Kinase A (PKA), consuming ATP. The remaining ATP is used by a luciferase to produce light; therefore, the light signal is inversely proportional to the cAMP concentration.[17]

-

Methodology:

-

Cell Culture: Cells stably expressing the human α2-adrenoceptor subtype of interest are seeded in multi-well plates.

-

Stimulation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10]

-

Adenylyl cyclase is then stimulated with forskolin (B1673556) to generate a high basal level of cAMP.

-

Varying concentrations of oxymetazoline are added simultaneously with or shortly after forskolin. The plate is incubated for an optimized time (e.g., 15-30 minutes).[10]

-

Lysis & Detection: Cells are lysed, and the detection reagent (containing PKA, substrate, and luciferase) is added according to the kit manufacturer's protocol.

-

Data Acquisition: After incubation, the luminescence is measured using a plate reader.

-

Analysis: The reduction in the luminescent signal indicates cAMP inhibition. Data are normalized to the forskolin-only control, and an IC50 value is determined by plotting percent inhibition against the logarithm of oxymetazoline concentration.[6]

-

Western Blot for Phospho-ERK1/2 (MAPK activity)

This technique is used to detect the activated (phosphorylated) form of ERK, providing a direct measure of MAPK pathway activation.[8]

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to phosphorylated ERK (p-ERK). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection.[8]

-

Methodology:

-

Cell Culture & Stimulation: Cells (e.g., CHO-α1A) are cultured and often serum-starved to reduce basal p-ERK levels.[14] They are then stimulated with oxymetazoline for a short duration (e.g., 5-10 minutes).[8]

-

Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors. Lysates are centrifuged to pellet debris.[8]

-

Protein Quantification: The protein concentration of each lysate is determined (e.g., via BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK).[8]

-

Secondary Antibody & Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, a chemiluminescent substrate is added, and the signal is captured with an imaging system.[8]

-

Stripping & Reprobing: The membrane is often stripped of antibodies and re-probed with an antibody for total ERK1/2 to serve as a loading control.[18]

-

Analysis: Band intensities are quantified using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample.[14]

-

Conclusion

Oxymetazoline hydrochloride exerts its pharmacological effects through a complex interplay of downstream signaling pathways initiated by its binding to α1A- and α2-adrenergic receptors. The primary Gq and Gi pathways, leading to increased intracellular calcium and decreased cAMP respectively, are well-established and directly account for its vasoconstrictive effects. Furthermore, the activation of the MAPK/ERK pathway provides a mechanism for influencing longer-term cellular processes such as gene expression and proliferation. A comprehensive understanding of these distinct yet convergent signaling cascades, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of targeted adrenergic therapeutics and for elucidating the full spectrum of oxymetazoline's biological activities.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Noradrenaline, oxymetazoline and phorbol myristate acetate induce distinct functional actions and phosphorylation patterns of α1A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

Oxymetazoline hydrochloride binding affinity for α1A vs α2A adrenoceptors

An In-Depth Technical Guide on the Binding Affinity of Oxymetazoline (B75379) Hydrochloride for α1A vs. α2A Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline is an imidazole (B134444) derivative that functions as a direct-acting sympathomimetic agent with potent agonist activity at α-adrenergic receptors.[1] It is widely utilized as a topical nasal decongestant and is also approved for the treatment of persistent facial erythema in rosacea and acquired blepharoptosis.[1][2][3] Its therapeutic effects are primarily mediated through vasoconstriction of arterioles upon binding to α-adrenoceptors.[1][2] Understanding the nuanced binding affinity of oxymetazoline for different adrenoceptor subtypes, specifically the α1A and α2A receptors, is critical for elucidating its mechanism of action and guiding the development of more selective therapeutic agents. This guide provides a comprehensive overview of the binding affinity, experimental protocols for its determination, and the distinct signaling pathways involved.

Binding Affinity Profile of Oxymetazoline

Oxymetazoline exhibits a complex binding profile, demonstrating high affinity for both α1A and α2A adrenoceptor subtypes.[4] Radioligand competition binding studies have been instrumental in quantifying this affinity. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (oxymetazoline) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Studies have consistently shown that oxymetazoline has a notably high affinity for the α1A-adrenoceptor.[5][6][7] In comparative studies, oxymetazoline's affinity for the α1A subtype is significantly greater than that of other imidazolines like xylometazoline (B1196259).[5][8] It also demonstrates a high affinity for the α2A-adrenoceptor.[4][9] While direct comparative Ki values across single studies are ideal, the literature supports that oxymetazoline is a potent ligand at both receptor subtypes.

| Adrenoceptor Subtype | Oxymetazoline Binding Affinity (Ki) | Key Findings | Reference |

| α1A | High Affinity | Oxymetazoline demonstrates a significantly higher affinity for the α1A-adrenoceptor compared to other subtypes like α1B and α1D.[6][7] Its affinity is also noted to be higher than that of xylometazoline for this subtype.[5][8] Functionally, it acts as a partial agonist at α1A-adrenoceptors.[5][8] | [5][6][7][8] |

| α2A | High Affinity | Oxymetazoline is recognized as a high-affinity agonist for α2A-adrenoceptors.[4][9] It acts as a full α2 agonist.[8] | [4][8][9] |

Note: Specific Ki values can vary between studies due to differences in experimental conditions, such as the cell line, radioligand, and buffer compositions used.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for oxymetazoline is predominantly achieved through competitive radioligand binding assays.[10][11] This method is considered the gold standard for quantifying the interaction between a ligand and a receptor.[11][12]

Principle

A competitive binding assay measures the ability of an unlabeled test compound (oxymetazoline) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Detailed Methodology

1. Membrane Preparation:

-

Cell Culture: Cells stably expressing the human α1A or α2A adrenoceptor subtype (e.g., HEK293 or CHO cells) are cultured to confluence.[5]

-

Homogenization: The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[14]

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[14]

-

Resuspension: The membrane pellet is washed and resuspended in a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[13][14] The protein concentration is determined using a standard method like the BCA assay.[14]

2. Competition Binding Assay:

-

Reaction Setup: The assay is typically performed in a 96-well plate format in triplicate.[13]

-

Total Binding: Wells contain cell membranes, a specific radioligand (e.g., [³H]-Prazosin for α1A or [³H]-Rauwolscine for α2A), and binding buffer.[13]

-

Non-specific Binding (NSB): Wells contain cell membranes, the radioligand, and a high concentration of an unlabeled non-specific ligand (e.g., phentolamine) to saturate the receptors and measure binding to non-receptor components.[13]

-

Competition Binding: Wells contain cell membranes, the radioligand, and serial dilutions of the test compound (oxymetazoline hydrochloride).[13]

-

-

Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature or 30°C) to allow the binding reaction to reach equilibrium.[13][14]

3. Termination and Filtration:

-

Rapid Filtration: The incubation is terminated by rapidly filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13][14]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

4. Quantification and Data Analysis:

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.[13]

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

IC50 Determination: The percentage of specific binding is plotted against the log concentration of oxymetazoline. A non-linear regression analysis is used to determine the IC50 value.[13]

-

Ki Calculation (Cheng-Prusoff Equation): The Ki value is calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[14]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Activation of α1A and α2A adrenoceptors by oxymetazoline initiates distinct intracellular signaling cascades.

α1A-Adrenergic Receptor Signaling

The α1A-adrenoceptor is coupled to the Gq/11 family of G-proteins.[15] Agonist binding, such as by oxymetazoline, leads to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[15]

Caption: α1A-Adrenoceptor Gq signaling pathway.

α2A-Adrenergic Receptor Signaling

The α2A-adrenoceptor is coupled to the Gi/o family of inhibitory G-proteins.[15] Upon activation by oxymetazoline, the α subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.[15] This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA).[15]

Caption: α2A-Adrenoceptor Gi signaling pathway.

Conclusion

This compound is a high-affinity ligand for both α1A and α2A adrenoceptors. While it functions as a partial agonist at the α1A subtype, it is a full agonist at α2A receptors.[8] The high affinity for the α1A receptor is a key characteristic that distinguishes it from some other imidazoline (B1206853) derivatives.[8] The precise quantification of these binding affinities, achieved through robust experimental methods like radioligand binding assays, is fundamental to understanding its pharmacological profile. The distinct G-protein coupling of the α1A (Gq) and α2A (Gi) receptors results in divergent downstream signaling pathways, ultimately mediating the diverse physiological effects of oxymetazoline. This detailed knowledge is invaluable for the rational design of future drugs targeting the adrenergic system with improved subtype selectivity and therapeutic outcomes.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. immune-system-research.com [immune-system-research.com]

An In-depth Technical Guide on the Sympathomimetic Properties of Oxymetazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxymetazoline (B75379) hydrochloride is a potent, direct-acting sympathomimetic agent widely utilized for its vasoconstrictive properties, primarily as a topical nasal decongestant.[1][2] This technical guide provides a comprehensive overview of the sympathomimetic properties of oxymetazoline, focusing on its mechanism of action, receptor binding affinities, downstream signaling pathways, and physiological effects. Detailed experimental protocols for assessing its activity are also provided, along with quantitative data presented for comparative analysis. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development and investigation of adrenergic agonists.

Mechanism of Action

Oxymetazoline is an imidazole (B134444) derivative that functions as a direct-acting α-adrenergic agonist, with a strong affinity for both α₁- and α₂-adrenoceptors.[1] Its sympathomimetic effects are primarily mediated through the stimulation of these receptors on vascular smooth muscle, leading to vasoconstriction.[3] This action on the venous sinusoids within the nasal mucosa reduces blood flow, resulting in decreased edema and relief from nasal congestion.[3][4] While it has a pronounced effect on α-adrenergic receptors, it demonstrates little to no effect on β-adrenergic receptors.[5]

The drug selectively agonizes α₁ and partially agonizes α₂ adrenergic receptors.[5][6] Local application results in vasoconstriction due to its action on endothelial postsynaptic α₂ receptors.[5] In contrast, systemic administration of α₂ agonists typically causes vasodilation through centrally-mediated inhibition of sympathetic tone via presynaptic α₂ receptors.[5]

Adrenergic Receptor Binding and Functional Activity

Oxymetazoline's interaction with adrenergic receptor subtypes is complex and has been the subject of multiple investigations. The rank order of mRNA expression levels for α-adrenoceptor subtypes in human nasal mucosa is reported as: α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).[7]

Receptor Binding Affinity

Radioligand competition studies have demonstrated that oxymetazoline possesses a higher affinity for most α-adrenoceptor subtypes compared to endogenous catecholamines like adrenaline and noradrenaline.[7] One study classified its receptor preference in the following order: α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).[5][7] Another study highlighted its selectivity for α₂A receptors, with selectivity ratios of 200 for α₂A vs α₂B, and 7.1 for α₂A vs α₂C.[5]

Table 1: Adrenergic Receptor Binding Affinity of Oxymetazoline

| Receptor Subtype | Reported Affinity / Selectivity Notes | Reference |

|---|---|---|

| α₁A | Exhibits significantly higher affinity compared to xylometazoline (B1196259).[7] | [7] |

| α₂A | Highest affinity among α-subtypes.[5][7] | [5][7] |

| α₂B | Lower affinity compared to xylometazoline.[7] | [7] |

| α₂C | Lower affinity.[5] | [5] |

| α₁B | Very low affinity.[5][7] | [5][7] |

| α₁D | Moderate affinity.[5][7] |[5][7] |

Functional Potency

In functional assays measuring adrenoceptor-mediated Ca²⁺ signals, oxymetazoline acts as a full agonist at α₂B-adrenoceptors and is significantly more potent than xylometazoline at this subtype.[7] It also behaves as a partial agonist at α₁A-adrenoceptors, although its potency is relatively low and much lower than its binding affinity.[7][8] The high potency at α₂B-adrenoceptors, which are highly expressed in the nasal mucosa, may explain why oxymetazoline can be used in lower concentrations in nasal decongestants compared to xylometazoline.[7]

Signaling Pathways

As an adrenergic agonist, oxymetazoline activates G-protein-coupled receptors (GPCRs).[9] The specific downstream signaling cascade depends on the G-protein subtype coupled to the activated adrenoceptor.

-

α₁-Adrenergic Receptors: These are typically coupled to Gq proteins.[9] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins.[9] Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP generally opposes smooth muscle relaxation.

Physiological Effects & Quantitative Data

The primary physiological effect of topical oxymetazoline administration is localized vasoconstriction, leading to a reduction in blood flow and tissue volume.

Nasal Decongestion

In the nasal mucosa, this effect manifests as a decrease in nasal airways resistance (NAR) and an increase in nasal volume and cross-sectional area, resulting in improved nasal patency.[3] A single dose can produce effects that begin within minutes and last for up to six hours.[11]

Table 2: Effect of Oxymetazoline on Nasal Patency in Healthy Subjects

| Parameter | Measurement at Baseline (mean ± SD) | Change after Oxymetazoline | Statistical Significance (vs. Placebo) | Reference |

|---|---|---|---|---|

| Nasal Airways Resistance (NAR) | 0.41 ± 0.10 Pa s cm⁻³ | Significant decrease at all timepoints up to 120 min | P < 0.001 | [3] |

| Total Minimum Cross-Sectional Area (tMCA) | 1.08 ± 0.21 cm² | Significant increase at all timepoints up to 120 min | P < 0.001 | [3] |

| Total Nasal Volume (tVOL) | 6.64 ± 1.19 cm³ | Significant increase at all timepoints up to 120 min | P < 0.001 | [3] |

| Subjective Congestion Score (CON) | N/A | Significant decrease | P = 0.012 |[3] |

Pharmacokinetics

When applied topically, oxymetazoline is readily absorbed.[11] Its effects can persist for up to 7 hours after a single dose.[5] The elimination half-life in humans is approximately 5-8 hours.[5][11] It is excreted unchanged in both urine (~30%) and feces (~10%).[5][11]

Experimental Protocols

Investigating the sympathomimetic properties of oxymetazoline involves a range of in vitro and in vivo methodologies.

In Vitro: Radioligand Binding Assay

This protocol is used to determine the binding affinity of oxymetazoline for different adrenergic receptor subtypes.

-

Cell Culture: HEK293 cells are transfected to express specific human α-adrenoceptor subtypes (e.g., α₁A, α₂A, α₂B).[7]

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and homogenized.

-

Competition Binding: Membranes are incubated with a constant concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors) and varying concentrations of oxymetazoline.

-

Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of oxymetazoline that inhibits 50% of specific radioligand binding (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo: Human Nasal Patency Assessment

This clinical trial methodology assesses the decongestant effect of oxymetazoline in human subjects.

-

Subject Selection: Healthy adult volunteers without ear, nose, or throat disease are recruited.[3] A baseline NAR of >0.15 Pa s cm⁻³ is often required to ensure a detectable fall in resistance.[3]

-

Study Design: A placebo-controlled, randomized, double-blind, crossover design is employed.[3]

-

Baseline Measurements: Nasal patency is measured for a 60-minute period before dosing using objective techniques like posterior rhinomanometry (measures NAR) and acoustic rhinometry (measures minimum cross-sectional area and volume).[3] Subjective congestion is assessed using a visual analogue scale (VAS).[3]

-

Drug Administration: A standardized dose of oxymetazoline hydrochloride nasal spray (e.g., 0.9 mg) or a placebo (e.g., 0.9% saline) is administered to each nostril.[3]

-

Post-Dose Measurements: All baseline measurements are repeated at set intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after administration.[3]

-

Data Analysis: The change from the average baseline value is calculated for each parameter at each time point. The Area Under the Curve (AUC) is often used to compare the overall effect between oxymetazoline and placebo using statistical tests like a two-way ANOVA.[3]

Conclusion

This compound is a well-characterized sympathomimetic agent with potent α-adrenergic agonist activity. Its high affinity and functional potency, particularly at α-adrenoceptors expressed in the nasal vasculature, underpin its efficacy as a topical decongestant. The detailed understanding of its receptor pharmacology and the availability of robust experimental protocols for its evaluation make it a valuable compound for both clinical use and further research in the field of adrenergic signaling and drug development. Professionals should remain aware of the potential for rhinitis medicamentosa (rebound congestion) with use exceeding three to five days.[5]

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H25ClN2O | CID 66259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular effects of topical oxymetazoline on human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxymetazoline - Wikipedia [en.wikipedia.org]

- 6. Oxymetazoline [chemeurope.com]

- 7. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

The Multifaceted Role of Oxymetazoline Hydrochloride in G-Protein Coupled Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline (B75379) hydrochloride, a well-known imidazoline (B1206853) derivative, serves as a potent agonist at specific G-protein coupled receptors (GPCRs), primarily the α1A and α2A adrenergic receptor subtypes. Its therapeutic efficacy as a nasal decongestant and ophthalmic vasoconstrictor stems from its ability to modulate these critical signaling hubs.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underpinning oxymetazoline's interaction with GPCRs, focusing on its binding affinities, downstream signaling cascades, and the intriguing phenomenon of biased agonism. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a quantitative summary of its pharmacological parameters.

Introduction to Oxymetazoline and GPCRs

G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prominent targets for therapeutic intervention.[3][4] These receptors share a conserved seven-transmembrane domain structure and transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins.[5]

Oxymetazoline is a direct-acting sympathomimetic agent that exhibits high affinity for α-adrenergic receptors.[2][6] Its primary mechanism of action involves binding to and activating α1 and, to a lesser extent, α2 adrenergic receptors on the smooth muscle cells of blood vessels, leading to vasoconstriction. This action effectively reduces blood flow and swelling in the nasal mucosa and conjunctiva.[1][7]

Adrenergic Receptor Subtype Selectivity and Binding Affinity

Oxymetazoline demonstrates a distinct selectivity profile for various adrenergic receptor subtypes. It is a potent agonist at α1A and α2A adrenergic receptors.[8][9] The binding affinity of a ligand for its receptor is a critical determinant of its potency and is typically quantified by the inhibition constant (Ki).

Table 1: Binding Affinities (Ki) of Oxymetazoline at Adrenergic Receptor Subtypes

| Receptor Subtype | Reported Ki (nM) | Reference |

| α1A-adrenoceptor | Significantly higher affinity compared to xylometazoline (B1196259) | [6][9] |

| α2B-adrenoceptor | Lower affinity compared to xylometazoline | [6][9] |

Note: Specific Ki values can vary between studies due to different experimental conditions.[10]

G-Protein Coupling and Downstream Signaling Pathways

Upon agonist binding, GPCRs undergo a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to its activation and dissociation from the Gβγ dimer.[5] The activated Gα and Gβγ subunits then modulate the activity of various effector enzymes and ion channels, initiating a cascade of intracellular events.

α1A-Adrenergic Receptor Signaling

The α1A-adrenergic receptor primarily couples to Gq/11 proteins.[11] Activation of this pathway by oxymetazoline leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11] The resulting increase in intracellular calcium is a key event in smooth muscle contraction.

Figure 1: Oxymetazoline-induced α1A-adrenergic receptor signaling via the Gq pathway.

α2A-Adrenergic Receptor Signaling

The α2A-adrenergic receptor predominantly couples to Gi/o proteins.[12] Activation of the Gi pathway by oxymetazoline leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12] This results in a decrease in intracellular cAMP levels. In the central nervous system, presynaptic α2A receptors play a crucial role in a negative feedback loop, where their activation inhibits the further release of norepinephrine.

Figure 2: Oxymetazoline-induced α2A-adrenergic receptor signaling via the Gi pathway.

Functional Potency and Biased Agonism

Functional potency, often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), measures the concentration of a drug required to elicit 50% of its maximal effect.[13][14] Oxymetazoline acts as a partial agonist at α1A-adrenoceptors for calcium mobilization but a full agonist at α2B-adrenoceptors.[6][9]

Table 2: Functional Potency (EC50/IC50) of Oxymetazoline

| Receptor Subtype | Assay | Potency (EC50/IC50) | Reference |

| α1A-adrenoceptor | Calcium Mobilization | Partial Agonist | [6][15] |

| α2B-adrenoceptor | Calcium Mobilization | Full Agonist, more potent than xylometazoline | [6][9] |

The concept of biased agonism or functional selectivity describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[5][16] Studies have suggested that oxymetazoline may act as a biased agonist. For instance, at the α1A-adrenoceptor, oxymetazoline shows low efficacy for calcium mobilization but high efficacy for the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[15] However, it is crucial to note that some research indicates this apparent bias towards ERK1/2 phosphorylation by oxymetazoline in certain cell lines (like CHO-K1) may be an off-target effect, potentially mediated by endogenous 5-HT1B receptors.[11][15]

Figure 3: Biased agonism of oxymetazoline at the α1A-adrenergic receptor.

Experimental Protocols

Characterizing the interaction of oxymetazoline with GPCRs involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Binding)

This assay determines the affinity (Ki) of a test compound (oxymetazoline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Culture cells stably or transiently expressing the adrenergic receptor subtype of interest. Harvest the cells and prepare cell membranes through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of oxymetazoline.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the oxymetazoline concentration. Determine the IC50 value (the concentration of oxymetazoline that inhibits 50% of the specific radioligand binding).[10] Calculate the Ki value using the Cheng-Prusoff equation.[11]

GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest as described above.

-

Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of oxymetazoline, and [35S]GTPγS.

-

Incubation: Incubate the plate at room temperature to allow for agonist-stimulated [35S]GTPγS binding.[17]

-

Termination and Scintillation Proximity Assay (SPA): Add SPA beads (e.g., wheat germ agglutinin-coated) that will bind to the membranes. The proximity of the bound [35S]GTPγS to the bead will generate a detectable signal.[17]

-

Data Analysis: Measure the signal using a microplate scintillation counter. Plot the signal against the logarithm of the oxymetazoline concentration to determine the EC50.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

-

Cell Culture: Plate cells expressing the α1A-adrenergic receptor in a 96-well, black-walled, clear-bottom plate.[18]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.[19][20] Incubate to allow for de-esterification of the dye within the cells.

-

Agonist Addition: Use a fluorescence microplate reader (e.g., FlexStation) to add varying concentrations of oxymetazoline to the wells.[10][18]

-

Fluorescence Measurement: Continuously monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[10]

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the oxymetazoline concentration to determine the EC50.[10]

References

- 1. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]

- 2. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Oxymetazoline - Wikipedia [en.wikipedia.org]

- 9. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 15. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repositorio.unesp.br [repositorio.unesp.br]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 19. bu.edu [bu.edu]

- 20. docs.aatbio.com [docs.aatbio.com]

Oxymetazoline Hydrochloride and its Interaction with Imidazoline Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological profile of oxymetazoline (B75379) hydrochloride, with a specific focus on its interaction with imidazoline (B1206853) receptors. While traditionally recognized for its potent activity at α-adrenergic receptors, the engagement of oxymetazoline with imidazoline receptors presents a nuanced and complex mechanism of action that is of significant interest in contemporary pharmacology and drug development. This document synthesizes current knowledge on binding affinities, signaling pathways, and relevant experimental methodologies to facilitate further research in this area.

Introduction to Oxymetazoline and Imidazoline Receptors

Oxymetazoline is an imidazoline derivative compound widely utilized as a topical vasoconstrictor in over-the-counter nasal decongestants and ophthalmic solutions.[1][2] Its chemical structure, featuring a core imidazoline ring, predisposes it to interact with both adrenergic and imidazoline receptors.[1]

Imidazoline receptors are a distinct class of receptors, separate from the adrenergic system, that recognize compounds with an imidazoline moiety.[3][4] They are broadly classified into three main subtypes:

-

I₁-Imidazoline Receptors: Primarily located on the plasma membrane, these receptors are involved in the central regulation of blood pressure.[4][5]

-

I₂-Imidazoline Receptors: These binding sites are often found on the outer mitochondrial membrane and are implicated in various conditions, including pain, neuroprotection, and psychiatric disorders.[5][6]

-

I₃-Imidazoline Receptors: These receptors are involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[4][5]

While oxymetazoline's primary mechanism of action for vasoconstriction is mediated through α-adrenergic receptors, its interaction with imidazoline receptors may contribute to its overall pharmacological profile and potential therapeutic applications beyond decongestion.[2][7]

Receptor Binding and Functional Activity Profile

Oxymetazoline exhibits a complex pharmacology, acting as a potent agonist at α-adrenergic receptors and also interacting with imidazoline receptors.[1][7] Quantitative data on its binding affinity (Ki) and functional potency (EC50) are more extensively documented for adrenergic receptors.

Quantitative Data

The binding affinities and functional potencies of oxymetazoline at various adrenergic receptor subtypes are summarized below. Comprehensive quantitative data for oxymetazoline's direct binding and functional activity at I₁, I₂, and I₃ imidazoline receptor subtypes are not extensively reported in the available literature. It is recognized as an I₁ agonist, and some functional data suggests interaction with I₃-like sites, but specific Ki or EC50 values are not consistently available.[5][7]

Table 1: Binding Affinity and Functional Potency of Oxymetazoline at Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Functional Activity | Reference |

| α₁ₐ-Adrenergic | 6 | 40.7 | Partial Agonist | [8][9] |

| α₁ₑ-Adrenergic | 320 | 79.4 (No measurable increase in Ca²⁺) | Weak/No Activity | [8][10] |

| α₁ₒ-Adrenergic | 390 | 240 (No measurable increase in Ca²⁺) | Weak/No Activity | [8][10] |

| α₂-Adrenergic (general) | 15 | 13.5 (NE release) | Partial Agonist | [8] |

| α₂ₐ-Adrenergic | - | - | Full Agonist | [11] |

Note: Data is compiled from studies using various experimental systems (e.g., transfected cell lines, isolated tissues). Direct comparison of absolute values should be made with caution.

Signaling Pathways

The signaling cascades initiated by oxymetazoline are dependent on the receptor it activates. Its effects through α-adrenergic receptors are well-characterized, while the pathways for imidazoline receptors are distinct and less conventional.

α₁-Adrenergic Receptor Signaling

Upon activation by oxymetazoline, the α₁ₐ-adrenergic receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade leading to vasoconstriction.[1][12]

I₁-Imidazoline Receptor Signaling

The I₁-imidazoline receptor signaling pathway is distinct from classical GPCR cascades. It does not typically involve modulation of adenylyl or guanylyl cyclases.[3] Instead, it has been shown to activate phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG) from phosphatidylcholine and subsequent activation of the MAP kinase (MAPK) cascade.[5][13][14]

I₃-Imidazoline Receptor Signaling (Conceptual)

The I₃-imidazoline receptor is linked to the regulation of insulin secretion.[3] Evidence suggests it may be a binding site on, or closely associated with, the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[15] Activation by an agonist like oxymetazoline is thought to lead to the closure of this channel, causing membrane depolarization and subsequent insulin release.

Experimental Protocols

Characterizing the interaction of ligands like oxymetazoline with imidazoline receptors requires specific biochemical and cellular assays. The following sections detail representative protocols for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., oxymetazoline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of oxymetazoline for I₁-imidazoline receptors.

Materials:

-

Radioligand: [³H]-Clonidine or [³H]-p-aminoclonidine.[16][17]

-

Membrane Preparation: Homogenized tissue or cell membranes expressing I₁-imidazoline receptors (e.g., from bovine adrenal medulla, which lacks α₂-adrenoceptors).[18][19]

-

Test Compound: Oxymetazoline hydrochloride, serially diluted.

-

Non-specific Binding Control: High concentration of a suitable unlabeled ligand (e.g., 10 µM phentolamine).[16]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[20]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]

-

Filtration Apparatus: 96-well harvester with GF/C filters.

-

Scintillation Counter and cocktail.

Protocol:

-

Membrane Preparation: Thaw frozen membrane aliquots and resuspend in assay buffer. Determine protein concentration via a suitable method (e.g., BCA assay).[20]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific control ligand.

-

50 µL of serially diluted oxymetazoline (or buffer for total/non-specific binding).

-

50 µL of radioligand (e.g., [³H]-Clonidine at a concentration near its Kd).

-

150 µL of membrane preparation (typically 50-120 µg protein).[20]

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[20]

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester.[20]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of oxymetazoline to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.[21][22]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of oxymetazoline at a G-protein coupled imidazoline receptor (e.g., I₁).

Materials:

-

Radioligand: [³⁵S]GTPγS.[21]

-

Membrane Preparation: Membranes from cells expressing the receptor of interest.

-

Test Compound: this compound, serially diluted.